molecular formula C11H10N2O6 B5481763 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid

4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5481763
M. Wt: 266.21 g/mol
InChI Key: ZKDLZLOZDAKBIO-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a synthetic compound that is synthesized using a specific method.

Scientific Research Applications

4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has potential applications in various fields of scientific research. One of the most significant applications of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is in the field of cancer research. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of various genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has various biochemical and physiological effects on the body. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has several advantages and limitations for lab experiments. One of the advantages of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is its ability to inhibit specific enzymes and proteins, making it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several future directions for the research and development of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid. One potential direction is the development of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid-based drugs for the treatment of various inflammatory diseases and cancer. Another potential direction is the study of the structure-activity relationship of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid, which can help in the development of more potent and selective 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid analogs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid can help in the optimization of its therapeutic potential.
Conclusion:
In conclusion, 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the potential of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid and to develop 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid-based drugs for the treatment of various diseases.

Synthesis Methods

4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid is synthesized using a specific method that involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base. The reaction results in the formation of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid as a yellow crystalline powder. The purity of 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid can be improved using various purification techniques such as recrystallization and chromatography.

properties

IUPAC Name

(Z)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c1-19-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDLZLOZDAKBIO-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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